molecular formula C15H21NS B275762 N-(2-adamantyl)-N-(3-thienylmethyl)amine

N-(2-adamantyl)-N-(3-thienylmethyl)amine

Cat. No. B275762
M. Wt: 247.4 g/mol
InChI Key: HTFPGZKZRZVFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N-(3-thienylmethyl)amine, also known as AAPT, is a novel compound that has gained significant interest in scientific research. AAPT is a member of the class of adamantane derivatives, which have been extensively studied due to their potential therapeutic properties. In

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood. However, it has been proposed that N-(2-adamantyl)-N-(3-thienylmethyl)amine exerts its effects by modulating various signaling pathways in cells. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to have a variety of biochemical and physiological effects. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the replication of HIV and influenza viruses. N-(2-adamantyl)-N-(3-thienylmethyl)amine has also been found to improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the modulation of various signaling pathways by N-(2-adamantyl)-N-(3-thienylmethyl)amine.

Advantages and Limitations for Lab Experiments

N-(2-adamantyl)-N-(3-thienylmethyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied, and its biological effects are well characterized. However, there are also limitations to using N-(2-adamantyl)-N-(3-thienylmethyl)amine in lab experiments. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2-adamantyl)-N-(3-thienylmethyl)amine. One area of interest is the development of novel therapeutics based on N-(2-adamantyl)-N-(3-thienylmethyl)amine. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine analogs could be synthesized and tested for their potential therapeutic properties. Another area of interest is the study of the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine. Understanding how N-(2-adamantyl)-N-(3-thienylmethyl)amine modulates various signaling pathways could lead to the development of more targeted therapies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(2-adamantyl)-N-(3-thienylmethyl)amine could provide valuable information for the development of clinical trials.

Synthesis Methods

The synthesis of N-(2-adamantyl)-N-(3-thienylmethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-adamantanone with sodium hydride to form 2-adamantyl carbanion. The second step involves the reaction of 2-adamantyl carbanion with 3-bromomethylthiophene to form N-(2-adamantyl)-N-(3-thienylmethyl)amine. The yield of N-(2-adamantyl)-N-(3-thienylmethyl)amine can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.

Scientific Research Applications

N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and neuroprotective effects. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to modulate the immune system and improve cognitive function. These properties make N-(2-adamantyl)-N-(3-thienylmethyl)amine a promising candidate for the development of novel therapeutics.

properties

Product Name

N-(2-adamantyl)-N-(3-thienylmethyl)amine

Molecular Formula

C15H21NS

Molecular Weight

247.4 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C15H21NS/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11/h1-2,9,11-16H,3-8H2

InChI Key

HTFPGZKZRZVFKR-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CSC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CSC=C4

Origin of Product

United States

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